molecular formula C5H7BrO2S B1332128 3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide CAS No. 65017-48-3

3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide

Cat. No.: B1332128
CAS No.: 65017-48-3
M. Wt: 211.08 g/mol
InChI Key: DEUTYJVGWAZEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

It’s known that similar compounds interact with various biological targets, influencing cellular processes .

Mode of Action

The mode of action of 3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide involves several mechanistic steps. The initial step involves the interaction of the electrons of the carbon-carbon double bond with the electrophilic bromine of N-bromosuccinimide (NBS). This results in a cyclic bromonium cation. In the second step, the oxygen atom of water displaces bromine and picks up the formal positive charge. In a third mechanistic step, a proton is lost to solvent H2O, leaving a bromine atom and hydroxyl group trans to each other across the ring .

Biochemical Pathways

The compound is likely to interact with various biochemical pathways due to its reactivity .

Pharmacokinetics

Similar compounds are known to have diverse pharmacokinetic properties, which can influence their bioavailability .

Result of Action

The compound’s reactivity suggests that it could have significant effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and temperature .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Amino or thiol-substituted thiophene derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Thiophene derivatives.

Properties

IUPAC Name

3-bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2S/c1-4-2-9(7,8)3-5(4)6/h2,5H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUTYJVGWAZEKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CS(=O)(=O)CC1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336665
Record name 3-Bromo-4-methyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65017-48-3
Record name 3-Bromo-4-methyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.